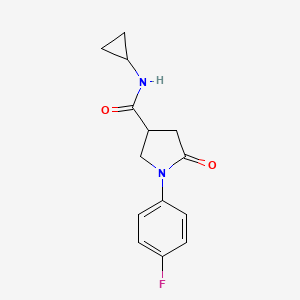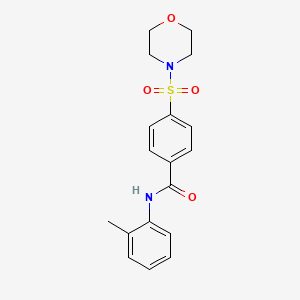
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide
説明
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide, also known as NSC 693868, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of medicine.
作用機序
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide 693868 exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, this compound 693868 inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. In neurology, this compound 693868 reduces inflammation and oxidative stress by inhibiting the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In immunology, this compound 693868 modulates the immune response by inhibiting the activity of the enzyme phosphodiesterase-4, which is involved in the regulation of immune cell function.
Biochemical and Physiological Effects:
This compound 693868 has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound 693868 inhibits cell proliferation and induces cell death through the inhibition of carbonic anhydrase IX. In neurology, this compound 693868 reduces inflammation and oxidative stress in the brain, which may have a neuroprotective effect. In immunology, this compound 693868 modulates the immune response, reducing inflammation and promoting tissue repair.
実験室実験の利点と制限
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide 693868 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action, making it a useful tool for researchers in various fields. Another advantage is that it has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. One limitation is that it may have off-target effects, as it inhibits multiple enzymes that are involved in various biological processes. Another limitation is that it may have limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide 693868. One direction is to further explore its potential therapeutic applications in cancer research, neurology, and immunology. Another direction is to investigate its pharmacokinetics and pharmacodynamics in more detail, in order to optimize its use as a therapeutic agent. Additionally, there may be opportunities to develop novel derivatives of this compound 693868 with improved potency and selectivity for specific targets. Finally, there may be potential applications for this compound 693868 in other fields of medicine, such as infectious disease or cardiovascular research.
科学的研究の応用
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide 693868 has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. In cancer research, this compound 693868 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurology, this compound 693868 has been shown to have a neuroprotective effect, reducing inflammation and oxidative stress in the brain. In immunology, this compound 693868 has been shown to modulate the immune response, reducing inflammation and promoting tissue repair.
特性
IUPAC Name |
N-(2-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-4-2-3-5-17(14)19-18(21)15-6-8-16(9-7-15)25(22,23)20-10-12-24-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOZZVXVYRVTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



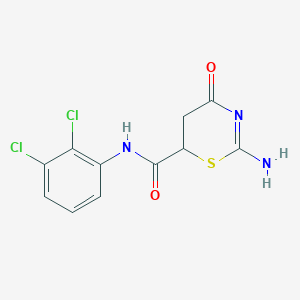
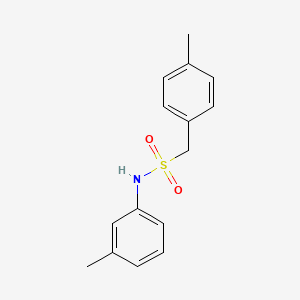
![1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427088.png)

![3-(2-furyl)-6-[5-methyl-3-(2-thienyl)-4-isoxazolyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4427105.png)
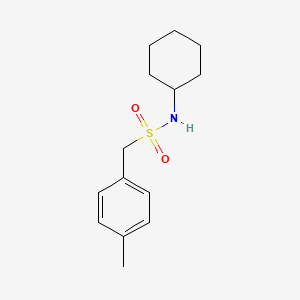
![N-(3-bromophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427123.png)
![2-[1-(2-furoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4427129.png)
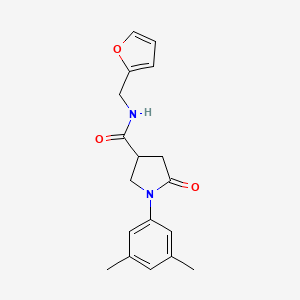
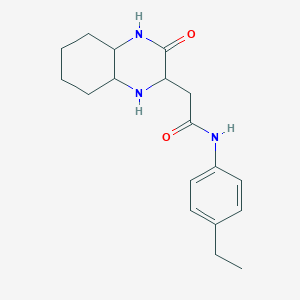
![8-(2-furylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427137.png)
![2-[(4-methoxy-3,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4427150.png)
